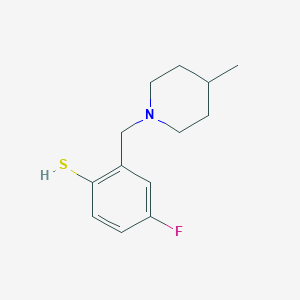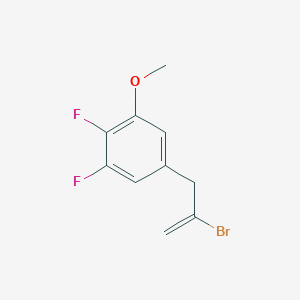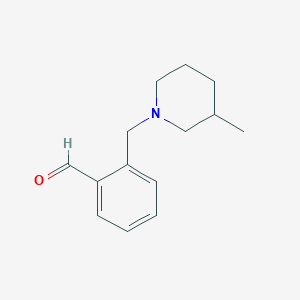
2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound with the molecular formula C14H19NO It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring, and a 3-methylpiperidin-1-ylmethyl group is substituted at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde typically involves the following steps:
Formation of 3-Methylpiperidine: This can be achieved through the hydrogenation of 3-methylpyridine in the presence of a suitable catalyst such as palladium on carbon.
Alkylation Reaction: The 3-methylpiperidine is then subjected to an alkylation reaction with benzyl chloride to form 3-methylpiperidin-1-ylmethylbenzene.
Oxidation: The final step involves the oxidation of the benzylic position to form the aldehyde group, resulting in this compound. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2-((3-Methylpiperidin-1-yl)methyl)benzoic acid
Reduction: 2-((3-Methylpiperidin-1-yl)methyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.
Biological Studies: It is used in studies to understand the interactions of piperidine derivatives with biological targets.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The piperidine ring can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-Methylpiperidin-1-yl)methyl)benzoic acid
- 2-((3-Methylpiperidin-1-yl)methyl)benzyl alcohol
- 2-((3-Methylpiperidin-1-yl)methyl)benzene
Uniqueness
2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde is unique due to the presence of both the aldehyde group and the 3-methylpiperidin-1-ylmethyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
2-[(3-methylpiperidin-1-yl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-5-4-8-15(9-12)10-13-6-2-3-7-14(13)11-16/h2-3,6-7,11-12H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISUHXOCDSOAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

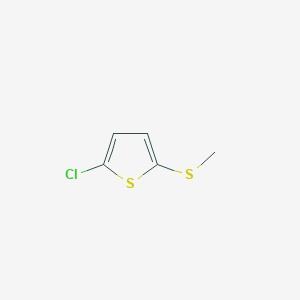
![2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde](/img/structure/B8000143.png)
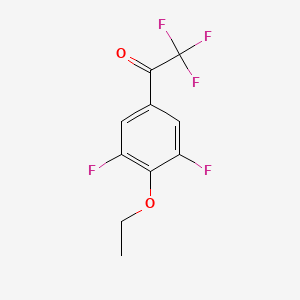
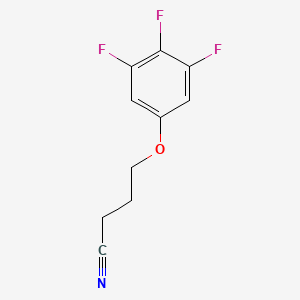
![2-[(Cyclohexanemethoxy)methyl]thiophenol](/img/structure/B8000152.png)
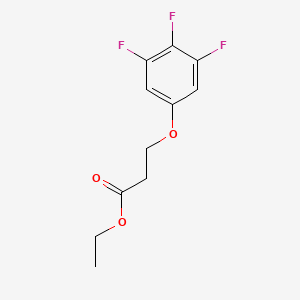
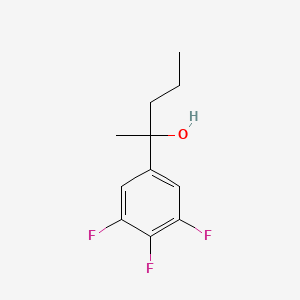
![1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B8000175.png)
![4-[(n-Propyloxy)methyl]thiophenol](/img/structure/B8000183.png)
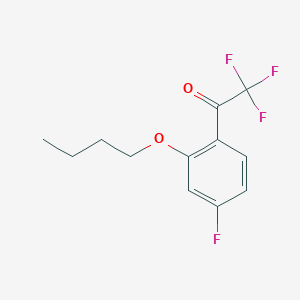
![1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000205.png)
